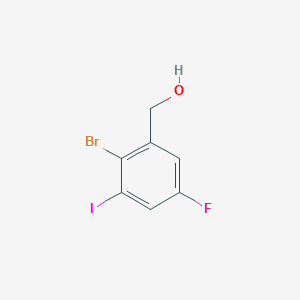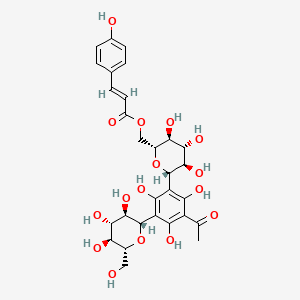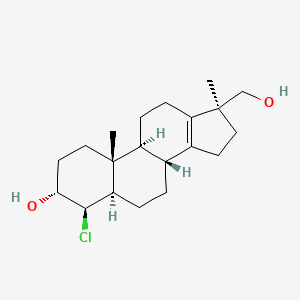
2-Hydroxy-4',5-diacetamido-diphenyl Ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Hydroxy-4’,5-diacetamido-diphenyl Ether typically involves the reaction of appropriate phenolic and amide precursors under specific conditions. The synthetic route often includes the acetylation of amino groups and the formation of ether linkages . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pH, and the use of catalysts.
Analyse Des Réactions Chimiques
2-Hydroxy-4’,5-diacetamido-diphenyl Ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding amines or alcohols.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or alkylated derivatives.
Applications De Recherche Scientifique
2-Hydroxy-4’,5-diacetamido-diphenyl Ether has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Hydroxy-4’,5-diacetamido-diphenyl Ether involves its interaction with specific molecular targets, such as tyrosine kinase receptors. By inhibiting these receptors, the compound can disrupt signaling pathways involved in cell proliferation and angiogenesis . This inhibition can lead to reduced tumor growth and metastasis in cancer therapy.
Comparaison Avec Des Composés Similaires
2-Hydroxy-4’,5-diacetamido-diphenyl Ether can be compared with other similar compounds, such as:
Paracetamol (Acetaminophen):
Benzimidazoles: These compounds share similar kinase inhibitory properties but may differ in their specific targets and efficacy.
The uniqueness of 2-Hydroxy-4’,5-diacetamido-diphenyl Ether lies in its dual functionality as both a phenolic and an amide derivative, allowing for diverse chemical reactions and applications.
Propriétés
Formule moléculaire |
C16H16N2O4 |
|---|---|
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
N-[4-(5-acetamido-2-hydroxyphenoxy)phenyl]acetamide |
InChI |
InChI=1S/C16H16N2O4/c1-10(19)17-12-3-6-14(7-4-12)22-16-9-13(18-11(2)20)5-8-15(16)21/h3-9,21H,1-2H3,(H,17,19)(H,18,20) |
Clé InChI |
XGACQADXFCSLEB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)OC2=C(C=CC(=C2)NC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


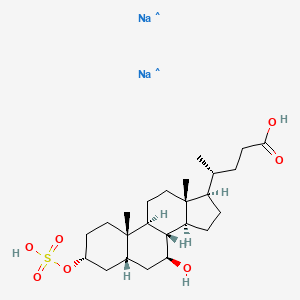
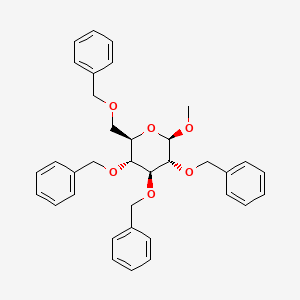
![1-[2-(Diphenylmethoxy)ethyl]-4-(diphenylmethyl)piperazine](/img/structure/B13428618.png)

![3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-amine](/img/structure/B13428632.png)
![(3aR,4R,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B13428635.png)
![(2RS)-2-[(4-Chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate](/img/structure/B13428638.png)
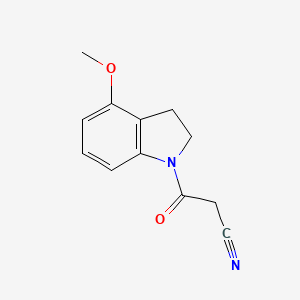
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-purin-9-yloxolan-2-yl]methyl benzoate](/img/structure/B13428646.png)
![1-[(3S,5R,8S,9S,10S,11S,13S,14S,17S)-3,11-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone](/img/structure/B13428651.png)
